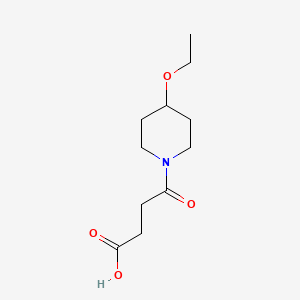![molecular formula C25H32O4 B1488598 (1R,2R,3Z,5E,7R,10R,11Z,14R,15S,20R)-11-hydroxy-2,7,10,18-tetramethyl-8-oxatricyclo[12.8.0.015,20]docosa-3,5,11,17,21-pentaene-9,13-dione CAS No. 1452849-94-3](/img/structure/B1488598.png)
(1R,2R,3Z,5E,7R,10R,11Z,14R,15S,20R)-11-hydroxy-2,7,10,18-tetramethyl-8-oxatricyclo[12.8.0.015,20]docosa-3,5,11,17,21-pentaene-9,13-dione
Descripción general
Descripción
The compound “(1R,2R,3Z,5E,7R,10R,11Z,14R,15S,20R)-11-hydroxy-2,7,10,18-tetramethyl-8-oxatricyclo[1280015,20]docosa-3,5,11,17,21-pentaene-9,13-dione” is a complex organic molecule characterized by multiple chiral centers and conjugated double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the tricyclic core, introduction of the hydroxy and oxo groups, and the establishment of the conjugated pentaene system. Common synthetic routes may include:
Cyclization Reactions: Formation of the tricyclic core through cyclization reactions.
Functional Group Transformations: Introduction of hydroxy and oxo groups using reagents such as oxidizing agents (e.g., PCC, DMP) and reducing agents (e.g., NaBH4).
Conjugated System Formation: Establishment of the conjugated pentaene system through Wittig or Horner-Wadsworth-Emmons reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and scalability. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to oxo groups using oxidizing agents.
Reduction: Reduction of oxo groups to hydroxy groups using reducing agents.
Substitution: Substitution of functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, DMP, KMnO4.
Reducing Agents: NaBH4, LiAlH4.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may yield an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving similar structural motifs.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of this compound involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R,3Z,5E,7R,10R,11Z,14R,15S,20R)-11-hydroxy-2,7,10,18-tetramethyl-8-oxatricyclo[12.8.0.015,20]docosa-3,5,11,17,21-pentaene-9,13-dione: A similar compound with slight variations in the functional groups or stereochemistry.
Other Tricyclic Compounds: Compounds with similar tricyclic cores but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, chiral centers, and conjugated system, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
(1R,2R,3Z,5E,7R,10R,11Z,14R,15S,20R)-11-hydroxy-2,7,10,18-tetramethyl-8-oxatricyclo[12.8.0.015,20]docosa-3,5,11,17,21-pentaene-9,13-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O4/c1-15-9-11-21-19(13-15)10-12-20-16(2)7-5-6-8-17(3)29-25(28)18(4)22(26)14-23(27)24(20)21/h5-10,12,14,16-21,24,26H,11,13H2,1-4H3/b7-5-,8-6+,22-14-/t16-,17-,18-,19+,20-,21+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIYESYYJFVAPO-MHOKOUPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=CC(OC(=O)C(C(=CC(=O)C2C1C=CC3C2CC=C(C3)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1/C=C\C=C\[C@H](OC(=O)[C@@H](/C(=C/C(=O)[C@H]2[C@@H]1C=C[C@@H]3[C@@H]2CC=C(C3)C)/O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethan-1-ol](/img/structure/B1488517.png)
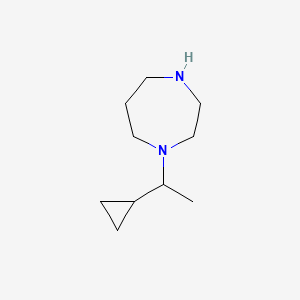
![1-{[(3-Hydroxypropyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1488520.png)
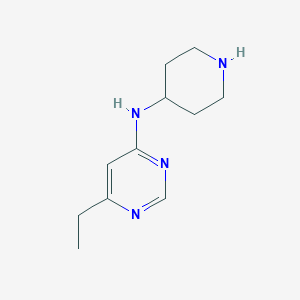
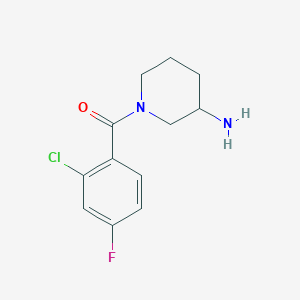
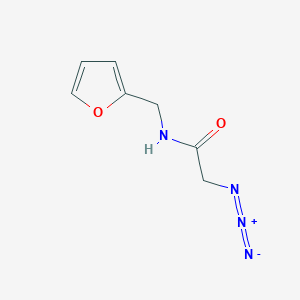
![2-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B1488527.png)
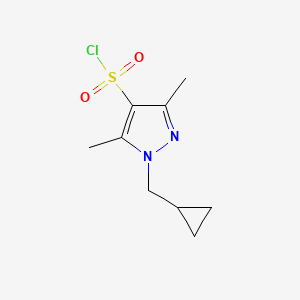
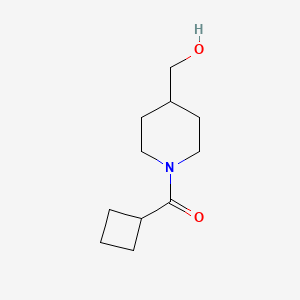
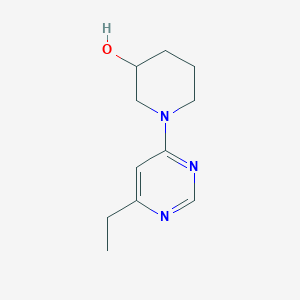
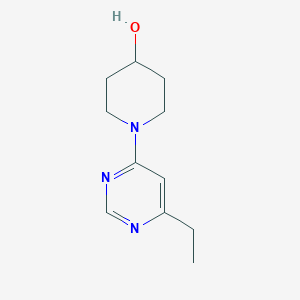
![4-Chloro-2-[(piperazin-1-yl)methyl]phenol](/img/structure/B1488535.png)
![N2-[(benzylamino)carbonyl]-L-glutamine](/img/structure/B1488536.png)
